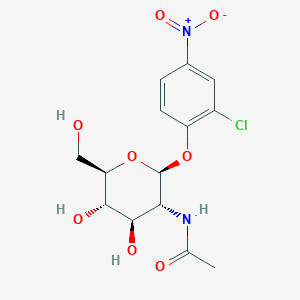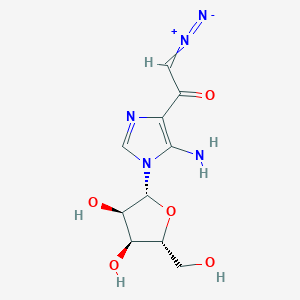
beta-D-Fludeoxyglucopyranose F-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Fludeoxyglucopyranose F-18, also known as FDG, is a radiopharmaceutical agent used in positron emission tomography (PET) imaging. It is a glucose analog that is taken up by cells in the body and can be used to image various types of cancer, as well as other diseases.
Aplicaciones Científicas De Investigación
Radiolabeling and Imaging Agents in PET
Beta-D-Fludeoxyglucopyranose F-18, commonly known as F-18 or FDG, is extensively used as a radiolabeling agent in positron emission tomography (PET). Studies have explored its application in creating novel probes for in vivo visualization of gene expression and cellular processes. For instance, Celen et al. (2008) synthesized PET tracers using F-18 for visualizing LacZ gene expression, though they concluded these tracers were not optimal for this purpose due to inadequate retention in target cells (Celen et al., 2008). Similarly, Namavari et al. (2009) developed F-18-labeled peptides for PET imaging in models expressing alpha(v)beta(3) integrin, showcasing the potential of FDG in developing novel imaging agents (Namavari et al., 2009).
Advancements in 18F-Fluoroglycosylation
Elgland et al. (2017) reported a novel method for 18F-fluoroglycosylation, utilizing beta-configured FDG derivatives. This method has implications for developing new metabolic PET radiotracers, enhancing the scope of FDG in molecular imaging (Elgland et al., 2017).
FDG in Oncology and Diagnostic Medicine
FDG's role in oncology is significant, especially in tumor metabolism and growth measurement. Shields (2006) highlighted the use of FDG-PET in staging cancer, estimating prognosis, and predicting therapeutic outcomes. The study also reviewed the development of various imaging agents, pointing to the expanding role of FDG in oncology (Shields, 2006).
F-18 FDG in Monitoring Treatment Response
Kidd et al. (2007) demonstrated the effectiveness of F-18 FDG in predicting treatment response and survival in cervical cancer, underlining the tracer's diagnostic value in monitoring therapeutic efficacy (Kidd et al., 2007).
Chemoselective 18F-Glycosylation
Prante et al. (2007) developed a thiol-reactive agent for chemoselective 18F-glycosylation of peptides, further expanding FDG's utility in designing S-glycopeptides for PET studies (Prante et al., 2007).
Novel Applications in Molecular Imaging
Research by Fischer et al. (2012) introduced a novel [(18)F]-fluoro-deoxy-glucose folate as a PET radiotracer for imaging FR-positive tumors, showcasing the adaptability of FDG in targeting specific receptors in cancer cells (Fischer et al., 2012).
Propiedades
Número CAS |
105851-18-1 |
|---|---|
Nombre del producto |
beta-D-Fludeoxyglucopyranose F-18 |
Fórmula molecular |
C6H13N3O |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6-/m1/s1/i7-1 |
Clave InChI |
ZCXUVYAZINUVJD-RCVQEXLNSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)[18F])O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)F)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)






